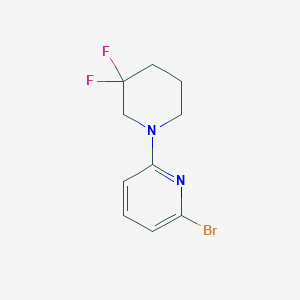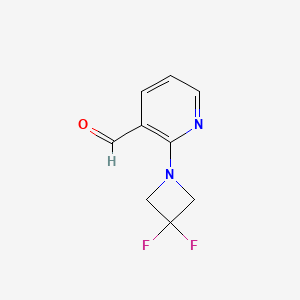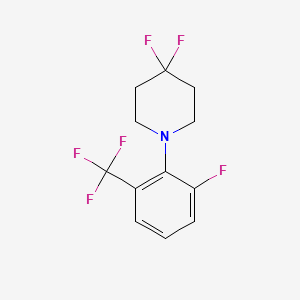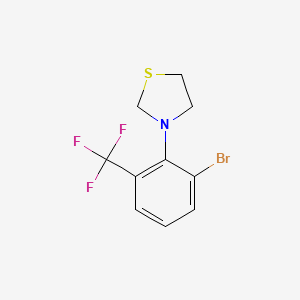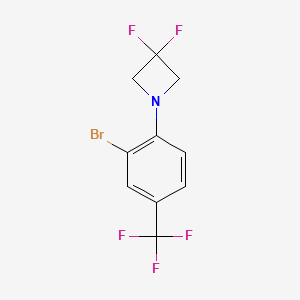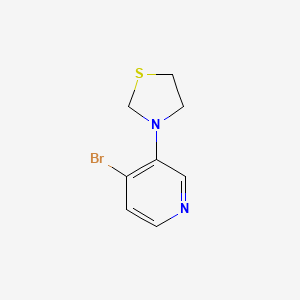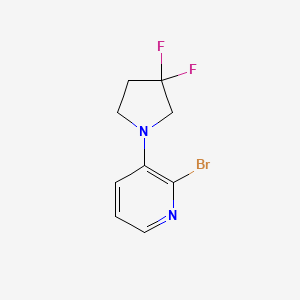![molecular formula C11H7F2NO3 B1411766 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione CAS No. 82673-81-2](/img/structure/B1411766.png)
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
1-(3-(Difluoromethoxy)phenyl)-1H-pyrrole-2,5-dione is an organic compound with a molecular formula of C9H7F2NO2. It is a colorless solid that is soluble in organic solvents such as chloroform and ether. This compound is a precursor to a variety of other compounds with interesting biological activities. It has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
1. Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including similar compounds to 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, have been investigated for their effectiveness in inhibiting carbon steel corrosion in hydrochloric acid. These derivatives have been shown to be good corrosion inhibitors, increasing in efficiency with concentration. They are classified as mixed-type inhibitors, and their adsorption on steel surfaces follows Langmuir's adsorption isotherm, indicating a chemisorption process (Zarrouk et al., 2015).
2. Photoluminescent Materials
Studies on derivatives of 1H-pyrrole-2,5-dione, which include structures similar to 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, have been conducted in the context of photoluminescent materials. These compounds have been used to synthesize soluble, conjugated polymers and copolymers that exhibit strong photoluminescence and are suitable for electronic applications due to their stability and processability (Beyerlein & Tieke, 2000).
3. Electronic and Structural Properties
Research into the electronic and structural properties of 1H-pyrrole-2,5-dione derivatives, closely related to 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, has shown significant electron delocalization within their structure. These studies provide insights into their electrochemical properties, highlighting potential applications in molecular electronics (Hildebrandt, Schaarschmidt, & Lang, 2011).
4. Solubility and Solvent Effects
The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, a compound structurally related to 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, has been extensively studied in various solvents. Understanding the solubility and solvent effects of these compounds is crucial for their potential application in various fields (Li, Li, Gao, & Lv, 2019).
Propriétés
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-8-3-1-2-7(6-8)14-9(15)4-5-10(14)16/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHABICOZQAIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



